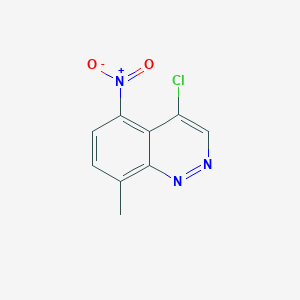![molecular formula C15H26N2O3 B11773123 tert-Butyl 3-oxo-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B11773123.png)
tert-Butyl 3-oxo-[1,4'-bipiperidine]-1'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-oxo-[1,4’-bipiperidine]-1’-carboxylate is a complex organic compound that features a tert-butyl group, a bipiperidine structure, and a carboxylate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-oxo-[1,4’-bipiperidine]-1’-carboxylate typically involves multiple steps, including protection, degradation, and deprotection reactions. One common method involves the protection of a precursor compound to generate an intermediate, followed by a Hofmann degradation reaction to obtain the desired product . The reaction conditions are generally mild and do not require the use of toxic reagents, making the process environmentally friendly.
Industrial Production Methods
Industrial production of tert-butyl 3-oxo-[1,4’-bipiperidine]-1’-carboxylate often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, substitution, and rearrangement reactions . These methods are designed to be cost-effective and scalable for commercial production.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 3-oxo-[1,4’-bipiperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-oxo-[1,4’-bipiperidine]-1’-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of tert-butyl 3-oxo-[1,4’-bipiperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: Another compound with a tert-butyl group, used in the synthesis of N-Boc-protected anilines.
tert-Butyl acetoacetate: Used in organic synthesis as a building block for various chemical reactions.
Uniqueness
tert-Butyl 3-oxo-[1,4’-bipiperidine]-1’-carboxylate is unique due to its bipiperidine structure, which provides additional sites for chemical modification and potential biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C15H26N2O3 |
|---|---|
Molekulargewicht |
282.38 g/mol |
IUPAC-Name |
tert-butyl 4-(3-oxopiperidin-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H26N2O3/c1-15(2,3)20-14(19)16-9-6-12(7-10-16)17-8-4-5-13(18)11-17/h12H,4-11H2,1-3H3 |
InChI-Schlüssel |
IUWIEMRJHFOQIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCCC(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


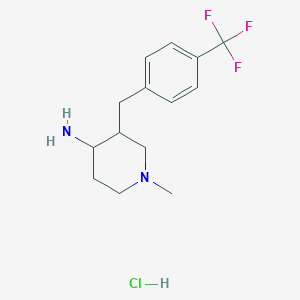
![7-tert-Butyl 1-ethyl 7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B11773051.png)
![Methyl 2-(5-hydroxy-1-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-1H-pyrazol-3-yl)acetate](/img/structure/B11773062.png)

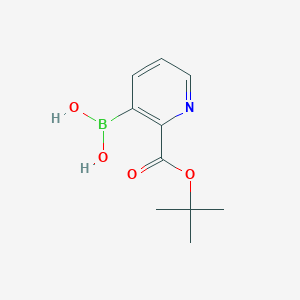
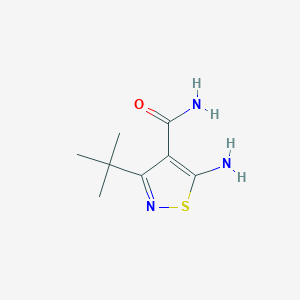
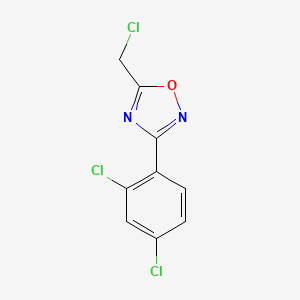
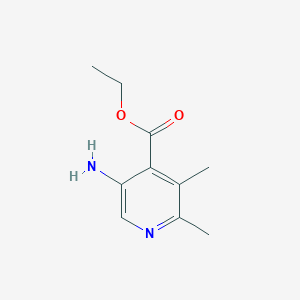
![6-Bromospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11773093.png)
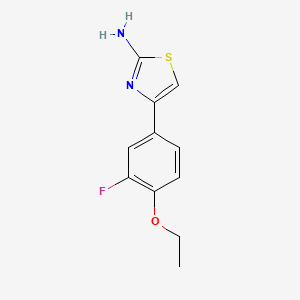
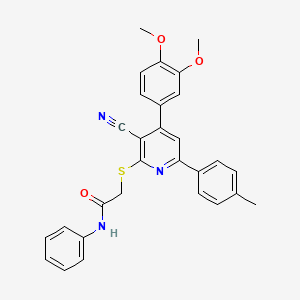
![4-(Trifluoromethyl)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B11773105.png)

